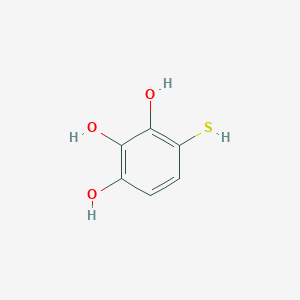
Thio-dihydroxy phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thio-dihydroxy phenol is an organosulfur compound characterized by the presence of both thiol (-SH) and hydroxyl (-OH) groups attached to an aromatic benzene ring. This compound is known for its unique chemical properties, which make it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thio-dihydroxy phenol can be synthesized through several methods. One common approach involves the copper-catalyzed direct synthesis from aryl iodides using sodium sulfide and 1,2-ethanedithiol as a catalyst . Another method includes the use of phosphorus pentasulfide (P4S10) in refluxing toluene to convert primary carbamates into thiols .
Industrial Production Methods: For industrial-scale production, a process involving sodium bisulfite as a reducing agent is often employed due to its cost-effectiveness . This method ensures the large-scale synthesis of thiophenol derivatives at a lower cost.
Análisis De Reacciones Químicas
Types of Reactions: Thio-dihydroxy phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions typically yield thiophenol derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the thiol group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or nitric acid are used.
Reduction: Sodium borohydride or triphenylphosphine are common reducing agents.
Substitution: Electrophilic reagents such as bromine or iodine are used under acidic conditions.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted thiophenol derivatives .
Aplicaciones Científicas De Investigación
Thio-dihydroxy phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.
Medicine: Research has shown potential anticancer, antibacterial, and anti-inflammatory properties.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of thio-dihydroxy phenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and reducing oxidative stress. This compound interacts with various molecular targets, including enzymes and cellular receptors, to exert its biological effects . The pathways involved include the modulation of reactive oxygen species (ROS) levels and the regulation of gene expression related to cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Thiophenol: Similar in structure but lacks the hydroxyl groups.
Catechol: Contains two hydroxyl groups but lacks the thiol group.
Hydroquinone: Another dihydroxybenzene isomer with antioxidant properties.
Uniqueness: Thio-dihydroxy phenol is unique due to the presence of both thiol and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C6H6O3S |
|---|---|
Peso molecular |
158.18 g/mol |
Nombre IUPAC |
4-sulfanylbenzene-1,2,3-triol |
InChI |
InChI=1S/C6H6O3S/c7-3-1-2-4(10)6(9)5(3)8/h1-2,7-10H |
Clave InChI |
AVZAEFXPTVSXQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1O)O)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















